Methyl (S)-thiazolidine-4-carboxylate
Overview
Description
Methyl groups in organic chemistry are derived from methane, containing one carbon atom bonded to three hydrogen atoms, having the chemical formula CH3 . They occur in many organic compounds and are very stable in most molecules .
Synthesis Analysis
The synthesis of complex organic compounds often involves reactions with methyl groups . For example, reactions of epoxidized methyl soyate with alcohols, carbon dioxide, and acetone yielded liquids with solvent properties .Chemical Reactions Analysis
Methyl groups can participate in a variety of chemical reactions. For example, they can undergo oxidation, methylation, deprotonation, and free radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, boiling point, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl thiazolidine-4-carboxylate has been synthesized through various chemical reactions. For instance, it is produced from L-Cysteine hydrochloride and formaldehyde by condensation and esterification, followed by oxidation to create thiazole-4-carboxylic acid (Lv Xin-yu, 2012). Another synthesis approach involves polymerization of the N‐carboxyanhydride of (S)‐thiazolidine‐4‐carboxylic acid (Goodman & Su, 1972).
Chemical and Structural Analysis
Structural analysis and characterization of various derivatives of methyl thiazolidine-4-carboxylate have been conducted. For example, the synthesis and X-ray diffraction data of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was investigated to understand its molecular structure (Güiza et al., 2020).
Potential Medical Applications
Methyl thiazolidine-4-carboxylate derivatives have been evaluated for their potential medical applications. For instance, thiazolidine-4(R)-carboxylic acids have been studied for their protective effects against hepatotoxic deaths in mice (Nagasawa et al., 1984). Additionally, 3-(2-Cinnamamidoethylsulfonyl)-thiazolidine-4-carboxylate derivatives were synthesized as potential angiotensin converting enzyme (ACE) inhibitors (Wu Leifang, 2012).
Analytical Applications
The compound has also found use in analytical chemistry. For example, a colorimetric method for the quantitative determination of thiazolidine-4-carboxylic acids was developed, demonstrating its utility in sensitive assays (Guidotti et al., 1966). Furthermore, gas chromatography-electron impact mass spectrometry has been used for the determination of thiazolidine-4-carboxylates in urine, showcasing its role in biological monitoring (Shin et al., 2007).
Structural and Chemical Studies
Various studies have focused on the chemical and structural properties of methyl thiazolidine-4-carboxylate derivatives. This includes research on the decomposition of thiazolidines in acidic and basic solutions and the elucidation of Schiff base intermediates, providing insights into their stability and tautomerism (Pesek & Frost, 1975).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (4S)-1,3-thiazolidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBNAVLHRAPNKY-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CSCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234338 | |
Record name | 4-Thiazolidinecarboxylic acid, methyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39254-90-5 | |
Record name | 4-Thiazolidinecarboxylic acid, methyl ester, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39254-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolidinecarboxylic acid, methyl ester, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039254905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thiazolidinecarboxylic acid, methyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (S)-thiazolidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl (4S)-1,3-thiazolidine-4-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPH3C4742N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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